

Application Notes and Protocols for Peptide Conjugation with NO2A-(t-Bu ester)

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Compound of Interest

Compound Name: NO2A-(t-Bu ester)

Cat. No.: B3109596

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Introduction

The conjugation of chelating agents to peptides is a critical step in the development of radiopharmaceuticals for diagnostic imaging and targeted radiotherapy. 1,4,7-triazacyclononane-1,4-diacetate (NO2A) is a versatile chelator that can be bifunctionally modified for attachment to biomolecules. The use of its tri-tert-butyl ester derivative, **NO2A-(t-Bu ester)**, allows for straightforward conjugation to peptides, typically at the N-terminus or a lysine side chain, followed by deprotection of the carboxylic acid groups for subsequent radiolabeling.

These application notes provide a detailed, step-by-step protocol for the solution-phase conjugation of a peptide with **NO2A-(t-Bu ester)**, followed by deprotection, purification, and characterization of the final conjugate.

Experimental Protocols

This section outlines the detailed methodology for the conjugation of **NO2A-(t-Bu ester)** to a model peptide.

Materials and Reagents

- Peptide with a free amine group (e.g., N-terminus or lysine side chain)

- **NO2A-(t-Bu ester)** (tri-tert-butyl 1,4,7-triazacyclononane-1,4-diacetate)
- O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Triisopropylsilane (TIS)
- Deionized water (DI H₂O)
- Acetonitrile (ACN), HPLC grade
- Diethyl ether, anhydrous
- Standard laboratory glassware and equipment (round-bottom flasks, magnetic stirrer, syringes, etc.)
- High-Performance Liquid Chromatography (HPLC) system with a C18 column
- Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)

Step 1: Activation of NO2A-(t-Bu ester) and Coupling to the Peptide

This protocol describes the activation of the carboxylic acid on a bifunctional **NO2A-(t-Bu ester)** derivative for amide bond formation with a peptide in solution.

- Preparation of Reagents:
 - Dissolve the peptide in anhydrous DMF to a final concentration of 10-20 mg/mL.
 - Dissolve **NO2A-(t-Bu ester)** in anhydrous DMF.
 - Prepare a fresh solution of HATU in anhydrous DMF.

- Have neat DIPEA ready for addition.
- Activation and Coupling Reaction:
 - In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the solution of **NO2A-(t-Bu ester)** (1.2 equivalents relative to the peptide).
 - To this, add the HATU solution (1.15 equivalents).
 - Add DIPEA (2.0 equivalents) to the mixture and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid of the NO2A derivative.
 - Slowly add the peptide solution to the activated **NO2A-(t-Bu ester)** mixture.
 - Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by analytical HPLC-MS.

Step 2: Deprotection of the tert-Butyl Esters

The tert-butyl protecting groups are removed from the NO2A moiety using a strong acid, typically trifluoroacetic acid (TFA), with scavengers to prevent side reactions.

- Reaction Quenching and Solvent Removal:
 - Once the coupling reaction is complete, quench the reaction by adding a few drops of water.
 - Remove the DMF under reduced pressure (e.g., using a rotary evaporator).
- TFA Cleavage:
 - Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).^[1]
 - Dissolve the dried crude protected conjugate in the cleavage cocktail. A typical ratio is 1 mL of cocktail per 20-50 mg of peptide.
 - Stir the mixture at room temperature for 2-3 hours.^[1]
- Peptide Precipitation:

- After the deprotection is complete, precipitate the crude peptide-NO₂A conjugate by adding the TFA solution dropwise to a large volume of cold diethyl ether (typically 10-20 times the volume of the TFA solution).
- A white precipitate should form. Allow the mixture to stand at -20°C for at least 30 minutes to maximize precipitation.
- Centrifuge the mixture to pellet the precipitate and carefully decant the ether.
- Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and TFA.
- Dry the crude peptide-NO₂A conjugate under a stream of nitrogen or in a vacuum desiccator.

Step 3: Purification of the Peptide-NO₂A Conjugate

The crude conjugate is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

- Sample Preparation:
 - Dissolve the dried crude peptide in a minimal amount of a suitable solvent, such as 5-10% ACN in water with 0.1% TFA.
- HPLC Purification:
 - Use a preparative or semi-preparative C18 column.
 - The mobile phases are typically:
 - Solvent A: 0.1% TFA in water
 - Solvent B: 0.1% TFA in acetonitrile
 - A typical gradient for purification might be a linear gradient from 5% to 65% Solvent B over 30-40 minutes, but this should be optimized based on the hydrophobicity of the peptide conjugate.^{[2][3]}

- Monitor the elution profile at a suitable wavelength (e.g., 220 nm or 280 nm if the peptide contains aromatic residues).
- Collect fractions corresponding to the major product peak.
- Post-Purification Processing:
 - Analyze the collected fractions by analytical HPLC-MS to confirm purity and identity.
 - Pool the pure fractions and lyophilize to obtain the final peptide-NO₂A conjugate as a white, fluffy powder.

Step 4: Characterization of the Final Conjugate

The identity and purity of the final product are confirmed by mass spectrometry and analytical HPLC.

- Analytical HPLC:
 - Inject a small amount of the lyophilized product onto an analytical C18 column.
 - Use a similar gradient as in the purification step, but with a faster ramp (e.g., 5-95% B over 15-20 minutes).
 - The purity of the conjugate should be ≥95%.
- Mass Spectrometry:
 - Analyze the purified conjugate by ESI-MS or MALDI-TOF MS.
 - The observed molecular weight should correspond to the calculated theoretical mass of the peptide-NO₂A conjugate.^[4]

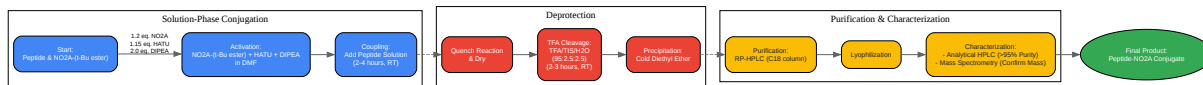
Data Presentation

The following table summarizes typical quantitative data obtained during the synthesis and purification of a model peptide-NO₂A conjugate.

Parameter	Result	Method
Crude Product		
Yield	~85-95% (crude)	Gravimetric
Purity	60-75%	Analytical HPLC (220 nm)
Purified Product		
Final Yield	30-50% (after purification)	Gravimetric
Final Purity	≥95%	Analytical HPLC (220 nm)
Mass Spectrometry		
Theoretical Mass (M+H) ⁺	e.g., 1500.7 Da	Calculation
Observed Mass (M+H) ⁺	e.g., 1500.8 Da	ESI-MS

Visualizations

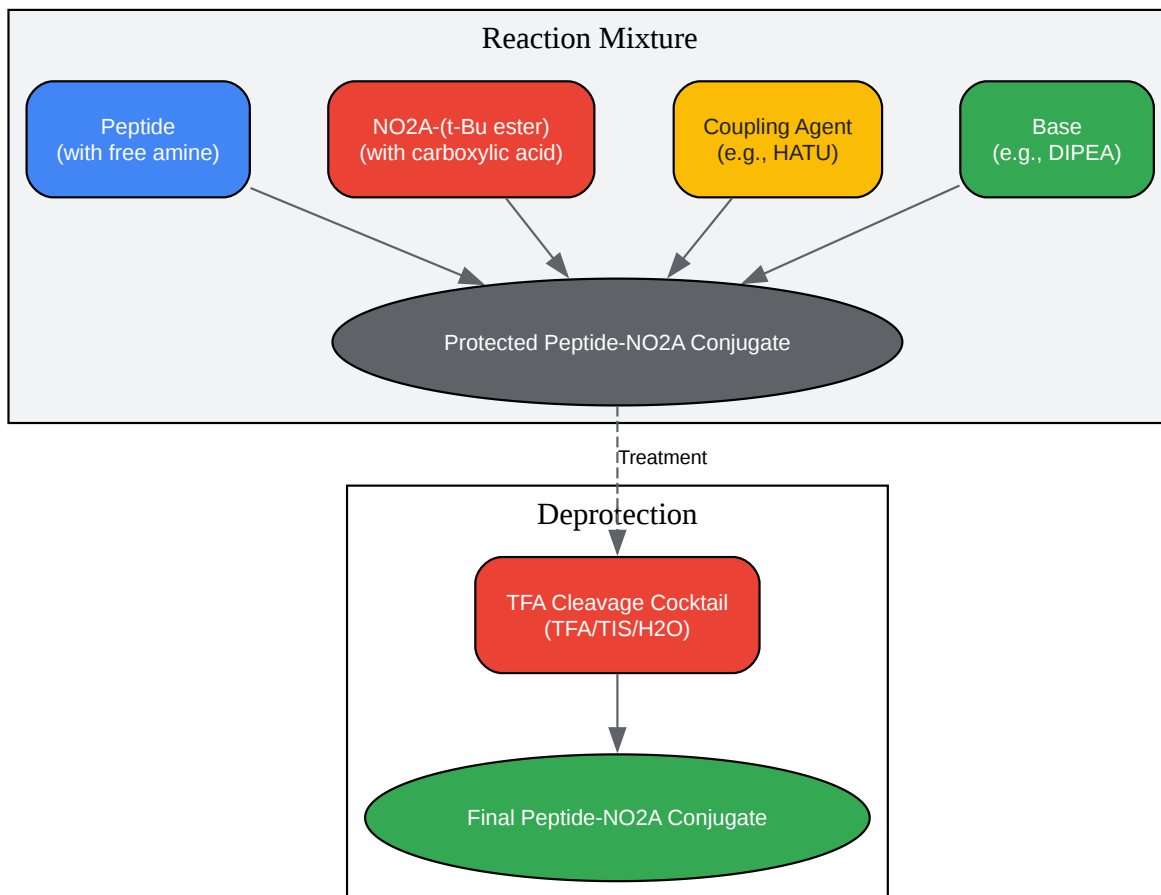
Experimental Workflow



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Caption: Workflow for peptide conjugation with **NO2A-(t-Bu ester)**.

Logical Relationship of Components



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Caption: Key components in the **NO2A-(t-Bu ester)** conjugation reaction.

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